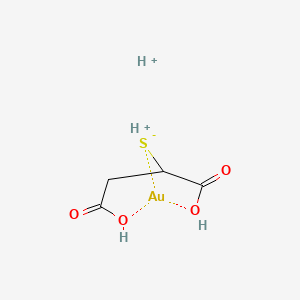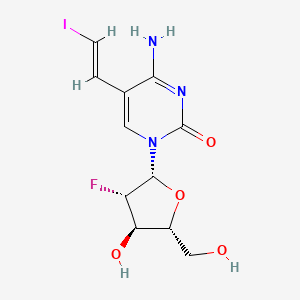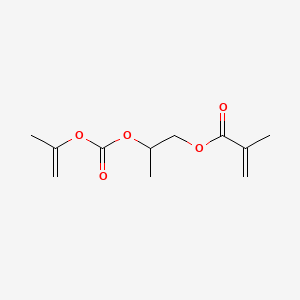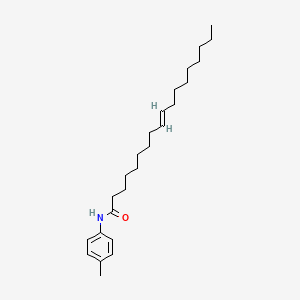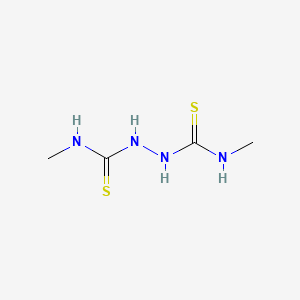
N,N'-Dimethylhydrazodicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethylhydrazodicarbothioamide is an organic compound with the molecular formula C4H10N4S2 It is known for its unique structure, which includes two thioamide groups attached to a hydrazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dimethylhydrazodicarbothioamide can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with carbon disulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NNH2 + CS2 → (CH3)2NNHC(S)NH2} ]
Industrial Production Methods: Industrial production of N,N’-Dimethylhydrazodicarbothioamide often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethylhydrazodicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thioamides.
Scientific Research Applications
N,N’-Dimethylhydrazodicarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism by which N,N’-Dimethylhydrazodicarbothioamide exerts its effects is primarily through its interaction with biological molecules. The thioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but lacks the thioamide groups.
N,N-Dimethylhydrazine: Shares the hydrazine backbone but does not have the thioamide groups.
Uniqueness: N,N’-Dimethylhydrazodicarbothioamide is unique due to the presence of two thioamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
38451-14-8 |
|---|---|
Molecular Formula |
C4H10N4S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
1-methyl-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C4H10N4S2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10) |
InChI Key |
XDNRHSANVXQAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


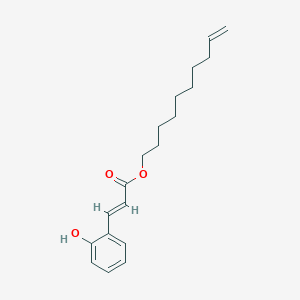
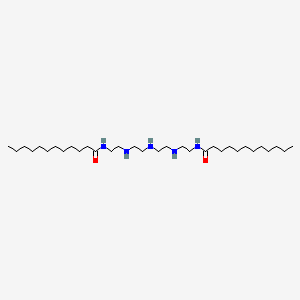


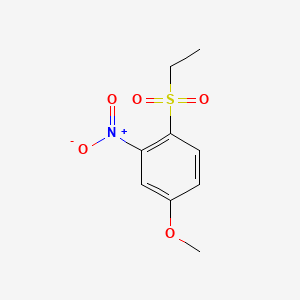

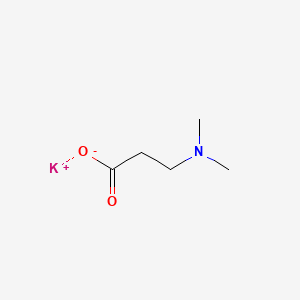
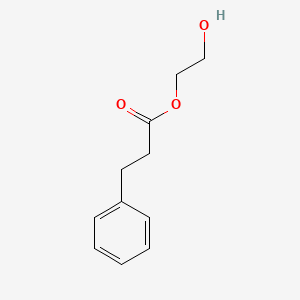

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
